molecular formula C12H15FN6O B15114209 1-(9-ethyl-9H-purin-6-yl)-3-fluoropyrrolidine-3-carboxamide

1-(9-ethyl-9H-purin-6-yl)-3-fluoropyrrolidine-3-carboxamide

Cat. No.: B15114209
M. Wt: 278.29 g/mol
InChI Key: WJQCOMGXONWTAF-UHFFFAOYSA-N
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Description

1-(9-ethyl-9H-purin-6-yl)-3-fluoropyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of purine derivatives Purine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9-ethyl-9H-purin-6-yl)-3-fluoropyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 9H-purin-6-one with ethyl iodide to form 9-ethyl-9H-purin-6-one . This intermediate is then subjected to a series of reactions, including fluorination and amide formation, to yield the final product. The reaction conditions often involve the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(9-ethyl-9H-purin-6-yl)-3-fluoropyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

1-(9-ethyl-9H-purin-6-yl)-3-fluoropyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(9-ethyl-9H-purin-6-yl)-3-fluoropyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(9-ethyl-9H-purin-6-yl)-3-fluoropyrrolidine-3-carboxamide is unique due to the presence of the fluoropyrrolidine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and contributes to its specific interactions with molecular targets.

Properties

Molecular Formula

C12H15FN6O

Molecular Weight

278.29 g/mol

IUPAC Name

1-(9-ethylpurin-6-yl)-3-fluoropyrrolidine-3-carboxamide

InChI

InChI=1S/C12H15FN6O/c1-2-18-7-17-8-9(18)15-6-16-10(8)19-4-3-12(13,5-19)11(14)20/h6-7H,2-5H2,1H3,(H2,14,20)

InChI Key

WJQCOMGXONWTAF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCC(C3)(C(=O)N)F

Origin of Product

United States

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